![molecular formula C12H15N3O B3100415 [1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine CAS No. 1368955-75-2](/img/structure/B3100415.png)

[1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine

Overview

Description

Scientific Research Applications

Cytochrome P450 Enzyme Inhibition

[1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine's relevance in scientific research can be linked to its structural and functional similarity with compounds known for their selective inhibition of cytochrome P450 (CYP) isoforms. These enzymes are crucial for drug metabolism, and inhibitors like 1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine can help in understanding drug-drug interactions and in the development of more effective medications with reduced side effects. Khojasteh et al. (2011) provide an extensive review of chemical inhibitors for various CYP isoforms, highlighting the importance of selectivity for accurate drug metabolism predictions Khojasteh et al., 2011.

Dopamine D2 Receptor Ligands

Compounds structurally related to [1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine have been studied for their potential in treating neuropsychiatric disorders through modulation of dopamine D2 receptors. Jůza et al. (2022) discuss the significance of 1,4-disubstituted aromatic cyclic amine groups, including methoxybenzyl-imidazolyl derivatives, in the development of therapeutic agents for conditions such as schizophrenia and Parkinson's disease Jůza et al., 2022.

Liquid Crystal Research

The structural properties of methoxybenzyl-imidazolyl compounds, akin to [1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine, have been explored in the context of liquid crystal science. Henderson and Imrie (2011) reported on methylene-linked liquid crystal dimers that exhibit unique nematic phases, suggesting the potential utility of such compounds in the development of advanced liquid crystal displays Henderson & Imrie, 2011.

Environmental Studies

Compounds like [1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine may also find applications in environmental research, particularly in the study of parabens, which are structurally similar and widely used as preservatives. Haman et al. (2015) review the occurrence, fate, and behavior of parabens in aquatic environments, providing insights into how methoxybenzyl-imidazolyl compounds might behave in similar studies Haman et al., 2015.

Oxidoreductive Enzymes in Pollution Treatment

Research into oxidoreductive enzymes for the treatment of pollutants highlights the potential for compounds like [1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine to serve as redox mediators. Husain (2006) and Husain & Husain (2007) discuss the role of such compounds in enhancing the efficiency of enzyme-mediated decolorization and degradation of industrial dyes and pollutants, suggesting an avenue for environmental remediation applications Husain, 2006; Husain & Husain, 2007.

properties

IUPAC Name |

[1-[(4-methoxyphenyl)methyl]imidazol-4-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-16-12-4-2-10(3-5-12)7-15-8-11(6-13)14-9-15/h2-5,8-9H,6-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOAHCEUSJATFGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(N=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

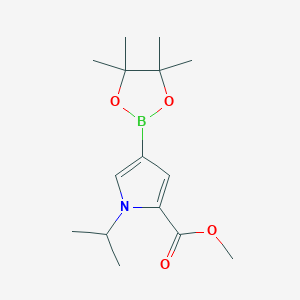

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B3100348.png)

![2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3100369.png)

![5-Azaspiro[2.5]octan-8-one](/img/structure/B3100394.png)